Capmatinib dihydrochloride
Overview
Description
Capmatinib, also known as INC280, is an oral, small molecule, and selective MET inhibitor . It is used to treat metastatic non-small cell lung cancer (NSCLC) in patients whose tumors have an abnormal mesenchymal epithelial transition (MET) gene .
Synthesis Analysis
The synthesis of Capmatinib dihydrochloride monohydrate involves a crystalline form . Its chemical structure was elucidated by elemental analysis, mass spectrometry, and ultraviolet-visible .Molecular Structure Analysis
Structural modeling of the MET kinase domain bound with capmatinib revealed that the phenol moiety of Y1230 directly binds to the central aromatic ring of capmatinib in a pi stacking interaction .Chemical Reactions Analysis
Analytical methods for the analysis of capmatinib in bulk and tablet dosage forms have been developed . These methods play an important role in providing solutions such as development .Physical And Chemical Properties Analysis
Capmatinib dihydrochloride hydrate is a solid with a molecular weight of 503.00 . It is soluble in DMSO (20.83 mg/mL) and water (3.33 mg/mL) .Scientific Research Applications
Cancer Treatment Applications :
- Capmatinib has been primarily developed for treating lung cancer, specifically targeting the mesenchymal-epithelial transition (MET) in metastatic non-small cell lung cancer (NSCLC) with mutations leading to MET exon 14 skipping. Its effectiveness has been validated in clinical settings, showing promising results in inhibiting cancer cell growth driven by the mutant MET variant (Dhillon, 2020).
- The drug has also demonstrated significant efficacy in treating NSCLC with METΔex14 mutations, offering deep and durable responses in patients. It has been noted for its manageable toxicity profile, making it a viable option for patients with this particular mutation (Wolf et al., 2019).
- Ongoing clinical developments are examining Capmatinib's potential in treating other cancers such as glioblastoma, liver cancer, malignant melanoma, breast cancer, colorectal cancer, head and neck cancer, and other solid tumors (Dhillon, 2020).
Pharmacokinetics and Quantification Studies :
- Capmatinib's pharmacokinetics, including its absorption, distribution, metabolism, and excretion, have been studied in detail. For instance, methods have been developed for its quantification in biological samples, which are crucial for supporting pharmacokinetic studies, especially in bioanalytical labs lacking LC-MS/MS capabilities (Zayed et al., 2022).
- Additionally, studies have been conducted to understand the effect of Capmatinib on the pharmacokinetics of other drugs, which is essential for evaluating potential drug-drug interactions (Grande et al., 2020).
Preclinical Studies and Molecular Mechanisms :
- Preclinical data have supported the development of Capmatinib, especially regarding its selectivity for MET over other kinases. These studies have established the drug's activity against cancer models characterized by MET amplification, MET overexpression, MET exon 14 skipping mutations, or MET activation via expression of the hepatocyte growth factor (HGF) (Baltschukat et al., 2019).
Metabolic Impact Studies :
- Recent research has explored Capmatinib's potential in improving insulin sensitivity and inflammation in palmitate-treated C2C12 myocytes, suggesting a novel therapeutic approach for insulin resistance and type 2 diabetes. This study indicates Capmatinib's influence on the PPARδ/p38-dependent pathway, highlighting its anti-inflammatory effects (Jung et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O.2ClH/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;;/h2-9,11-13H,10H2,1H3,(H,25,31);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNPHABKLIJXTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Capmatinib dihydrochloride | |
CAS RN |
1197376-85-4 | |
Record name | Capmatinib dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197376854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-N-Methyl-4-[7-[(quinolin-6-yl)methyl]imidazol-[1,2,3]-[1,2,4]triazin-2-yl]benzamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPMATINIB HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0V2EW20JR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.